molecular formula C25H19ClSi B1621062 9-(Chlorodiphenylsilyl)-9H-fluorene CAS No. 73220-53-8

9-(Chlorodiphenylsilyl)-9H-fluorene

Cat. No. B1621062
Key on ui cas rn: 73220-53-8
M. Wt: 383 g/mol
InChI Key: QUYDSKYNFIMLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06346635B1

Procedure details

80 g (0.21 mol) of (2a) were added at 10° C. to an about 2 molar solution of cyclopentadienylsodium in tetrahydrofuran (THF), prepared from 27.8 g (0.42 mol) of freshly cracked cyclopentadiene and 16.7 g (0.42 mol) of 60% strength sodium hydride (as an oil suspension) in 200 ml of THF and the reaction mixture was stirred at room temperature for 3 hours. 300 ml of water and 400 ml of toluene were subsequently added. After phase separation, extraction with a further 250 ml of toluene and drying over magnesium sulfate, the solvents were removed and the residue was taken up in 240 ml of n-heptane. The solid was filtered off, washed with n-heptane and dried under reduced pressure. 57 g (65%) of 2b were obtained.
Quantity
80 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[Si:2]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.[CH:28]1([Na])[CH:32]=[CH:31][CH:30]=[CH:29]1.C1CC=CC=1.[H-].[Na+]>O1CCCC1.C1(C)C=CC=CC=1.O>[CH:31]1([Si:2]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:3]2[C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=3[C:10]3[C:15]2=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:30]=[CH:29][CH:28]=[CH:32]1 |f:3.4|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
Cl[Si](C1C2=CC=CC=C2C=2C=CC=CC12)(C1=CC=CC=C1)C1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC=C1)[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After phase separation, extraction with a further 250 ml of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with n-heptane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(C=CC=C1)[Si](C1C2=CC=CC=C2C=2C=CC=CC12)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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